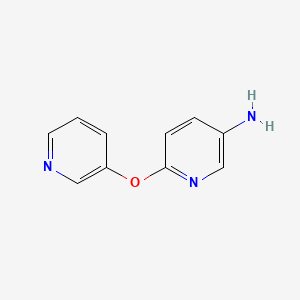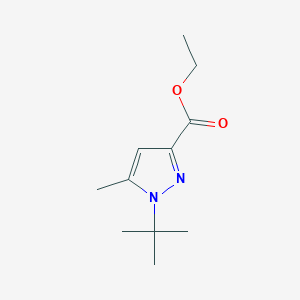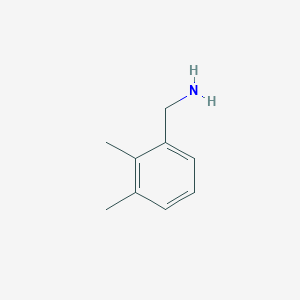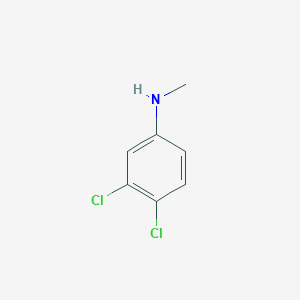
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Vue d'ensemble
Description
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 3470-46-0 . It has a molecular weight of 190.2 and its IUPAC name is 5-oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10O3/c12-10-3-1-2-7-6-8 (11 (13)14)4-5-9 (7)10/h4-6H,1-3H2, (H,13,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal, and it should be sealed in dry conditions . The compound’s density is predicted to be 1.019±0.06 g/cm3 .Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, also known as 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, has been studied for its crystal structure. Research by Barcon et al. (2001) revealed that the carboxyl group projects nearly orthogonal to the aromatic plane, involving hydrogen bonding through centrosymmetric pairing. This research highlights the molecule's structural properties and potential applications in crystallography and materials science (Barcon et al., 2001).
Synthesis and Photolysis
Baumbach et al. (1991) investigated the synthesis and photolysis of substituted 2-diazo-1-oxo-1,2-dihydronaphthalenes. Their study provides insight into the chemical behavior of these compounds under different conditions, contributing to the understanding of chemical reactions and synthesis involving 5-oxo-tetrahydronaphthalene-2-carboxylic acid derivatives (Baumbach et al., 1991).
Tumor Inhibitory and Antioxidant Activity
A study by Hamdy et al. (2013) focused on synthesizing new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives, exploring their tumor inhibitory and antioxidant activities. This research suggests potential applications of these compounds in medicinal chemistry and pharmacology, particularly in cancer research (Hamdy et al., 2013).
Photoreaction with Amines
Hasegawa (1997) studied the photoreaction of halomethyl-substituted benzocyclic ketones with amines, which involved compounds related to 5-oxo-tetrahydronaphthalene-2-carboxylic acid. This work contributes to the field of photochemistry, providing insights into reaction mechanisms under light exposure (Hasegawa, 1997).
Palladium/Norbornene Cooperative Catalysis
Research by Liu et al. (2018) demonstrated the use of palladium/norbornene cooperative catalysis to synthesize tetrahydronaphthalenes, including derivatives of 5-oxo-tetrahydronaphthalene-2-carboxylic acid. This study is significant for organic chemistry and catalysis, showing advanced methods for synthesizing complex organic molecules (Liu et al., 2018).
Safety And Hazards
The compound has several hazard statements including H302+H312+H332-H315-H319-H335 . This indicates that it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQVJZPPZDEILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384770 | |
| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
3470-46-0 | |
| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

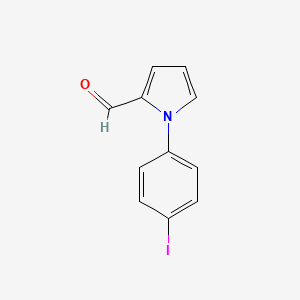
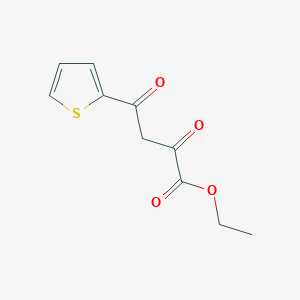
![5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1305103.png)
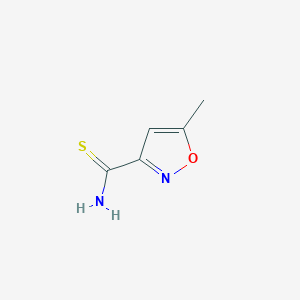
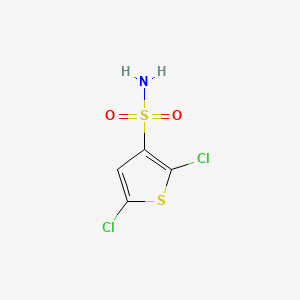
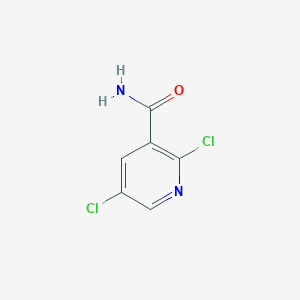
![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)
![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)
